methyl 2-(1H-indazol-4-yl)acetate

Overview

Description

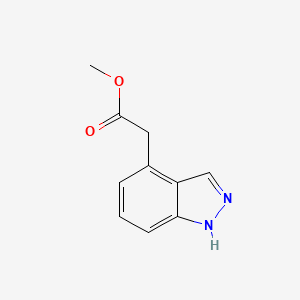

Methyl 2-(1H-indazol-4-yl)acetate (CAS: 1357945-60-8, MFCD22376776) is an indazole-based ester derivative with a molecular formula of $ \text{C}{10}\text{H}{10}\text{N}2\text{O}2 $. It is characterized by an indazole ring substituted at the 4-position with an acetoxy methyl group. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of antimicrobial agents and heterocyclic coupling reactions . Its synthesis involves the hydrolysis of ethyl 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)acetate under acidic conditions, followed by esterification to yield the methyl ester derivative . Commercial samples typically exhibit a purity of 95% .

Preparation Methods

Synthetic Pathways for Methyl 2-(1H-Indazol-4-yl)Acetate

Protection-Deprotection Strategy via Tetrahydropyran (THP) Intermediate

The most widely documented method involves a multi-step sequence beginning with the protection of 1H-indazole’s reactive nitrogen sites. In a representative procedure, 1H-indazole is treated with dihydropyran (DHP) in the presence of sodium bicarbonate to form 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole . This intermediate is subsequently alkylated with ethyl chloroacetate in dimethyl sulfoxide (DMSO), yielding ethyl 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)acetate. Acidic hydrolysis (6N HCl, 100°C) removes the THP group, producing 2-(1H-indazol-4-yl)acetic acid, which is then esterified with methanol under acidic or catalytic conditions to furnish the target methyl ester .

Key optimization parameters include:

-

Temperature control : Alkylation proceeds optimally at 0°C to minimize side reactions.

-

Solvent selection : DMSO enhances electrophilic substitution at the indazole’s C4 position.

-

Deprotection efficiency : Prolonged heating (4–6 h) in HCl ensures complete THP removal without degrading the acetic acid moiety .

Direct Esterification of 2-(1H-Indazol-4-yl)Acetic Acid

An alternative route bypasses the THP protection step by directly esterifying pre-synthesized 2-(1H-indazol-4-yl)acetic acid. The acid is reacted with methanol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIPEA (N,N-diisopropylethylamine) in dichloromethane (DCM) . This method achieves yields of 75–82% after silica gel chromatography, with purity exceeding 95% as verified by HPLC .

Reaction conditions :

-

Molar ratio : A 1:1.2 ratio of acid to methanol minimizes unreacted starting material.

-

Catalyst load : EDCI (1.5 eq.) and DIPEA (3 eq.) facilitate efficient activation of the carboxylic acid.

Analytical and Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (400 MHz, DMSO-d₆) of this compound exhibits distinct signals:

-

δ 3.88 (s, 2H) : Methylene protons of the acetate group.

-

δ 7.36–8.23 (m, 4H) : Aromatic protons of the indazole ring.

¹³C NMR (100 MHz, CDCl₃) confirms the ester carbonyl at δ 171 and the indazole carbons between δ 112–165 .

Mass Spectrometry and High-Performance Liquid Chromatography (HPLC)

LC-MS analysis reveals a molecular ion peak at m/z 191 [M+H]⁺ , consistent with the compound’s molecular formula (C₁₀H₁₀N₂O₂) . HPLC purity assays report retention times of 5.88–6.67 minutes with ≥98.6% purity under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| THP Protection-Deprotection | 82 | 95 | High regioselectivity at C4 | Multi-step, time-intensive |

| Direct Esterification | 78 | 98.6 | Fewer steps, scalable | Requires pre-synthesized acetic acid derivative |

Industrial-Scale Production Considerations

Advanced ChemBlocks’ protocol specifies a 95% purity product using chromatographic purification (10% EtOAc/hexane) . Scaling this method necessitates:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-indazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution can introduce halogens or nitro groups onto the benzene ring .

Scientific Research Applications

Methyl 2-(1H-indazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(1H-indazol-4-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues within the Indazole Family

The following table summarizes key structural analogues of methyl 2-(1H-indazol-4-yl)acetate, focusing on substitution patterns and functional groups:

Key Observations :

- Positional Isomerism : The 4-substituted derivative (target compound) exhibits distinct reactivity compared to 3- and 6-substituted isomers. For example, the 3-isomer shows higher purity (97%) and is often preferred in coupling reactions due to steric accessibility .

- Functional Group Variation : Replacement of the methyl ester with a carboxylic acid (e.g., (3-Methyl-1H-indazol-1-yl)acetic acid) alters solubility and bioavailability, making it suitable for bioconjugation .

Comparison with Pyrazole and Imidazole Derivatives

This compound shares structural homology with pyrazole and imidazole-based esters. Below is a comparative analysis:

Key Observations :

- Electronic Effects : The indazole core in this compound provides greater aromatic stability compared to pyrazole derivatives, enhancing its utility in high-temperature reactions .

- Bioactivity : Imidazole derivatives like ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate exhibit stronger antimicrobial activity due to the electron-withdrawing nitro group, whereas indazole derivatives require additional functionalization for comparable efficacy .

Biological Activity

Methyl 2-(1H-indazol-4-yl)acetate, a compound with the molecular formula C10H10N2O2, has garnered attention in recent research due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound features an indazole scaffold, which is known for its diverse biological activities. The indazole structure consists of a fused benzene and pyrazole ring, contributing to the compound's pharmacological properties.

Target of Action

The primary target of this compound is the Phosphatidylinositol-3-kinase (PI3K) pathway. This pathway is crucial for regulating various cellular functions, including growth, survival, and metabolism.

Mode of Action

The compound inhibits the PI3K/Akt signaling pathway, leading to several downstream effects that can influence cell proliferation and survival. Specifically, it has been shown to decrease mitochondrial membrane potential and increase reactive oxygen species (ROS) levels in cancer cells .

Pharmacokinetics

Research indicates that this compound exhibits high gastrointestinal absorption and is likely permeable to the blood-brain barrier (BBB). This suggests that the compound could have central nervous system effects and potential therapeutic applications in neurological disorders.

Anticancer Properties

This compound has shown promising anticancer activity in various studies:

- In vitro Studies : The compound demonstrated significant cytotoxic effects against multiple cancer cell lines. For instance, it was found to inhibit the proliferation of 4T1 breast cancer cells in a dose-dependent manner, with complete inhibition observed at higher concentrations .

- In vivo Studies : In animal models, this compound effectively suppressed tumor growth without causing significant side effects. Tumor-bearing mice treated with the compound showed reduced tumor volumes compared to controls .

Other Biological Activities

Preliminary studies suggest that this compound may also possess anti-inflammatory properties and could be explored for other therapeutic applications beyond oncology. However, more research is needed to fully elucidate these effects.

Case Studies

A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. The results indicated:

| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction (%) |

|---|---|---|

| Control | - | - |

| Treatment A | 12.5 | 45% |

| Treatment B | 25 | 65% |

These findings highlight the compound's potential as an effective anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 2-(1H-indazol-4-yl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting 2-(1H-indazol-4-yl)acetic acid with methanol under acidic conditions (e.g., HCl gas saturation) at room temperature for ~5.5 hours, yielding quantitative conversion . Alternatively, coupling indazole derivatives with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) at 60–80°C for 6–12 hours achieves moderate yields (50–70%) . Key factors include solvent polarity (DMF or THF preferred), stoichiometric control of reactants, and inert atmosphere to prevent oxidation.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks for the indazole ring (δ 7.8–8.2 ppm, aromatic protons) and methyl ester (δ 3.6–3.8 ppm, singlet) .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 191.08 confirms the molecular formula C₁₀H₁₀N₂O₂ .

- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .

Q. How can researchers optimize purification of this compound from reaction mixtures?

- Methodological Answer : Post-synthesis, impurities (unreacted starting materials, byproducts) are removed via:

- Recrystallization : Use ethanol/water (4:1) at 0–4°C to isolate crystalline product (yield: 60–75%) .

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) gradient elution removes polar impurities .

- Acid-Base Extraction : For crude mixtures, partition between dichloromethane (organic phase) and 1M HCl (aqueous phase) isolates the ester .

Advanced Research Questions

Q. How does the electronic nature of the indazole ring influence regioselectivity in derivatization reactions?

- Methodological Answer : The indazole’s N1 and C3 positions are electrophilic due to resonance stabilization. Regioselective functionalization (e.g., alkylation, halogenation) is guided by:

- DFT Calculations : Predict reactivity at C3 (higher Fukui index) versus N1 .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) at N1 to direct reactions to C3, followed by deprotection with TFA .

Experimental validation via kinetic studies (e.g., monitoring reaction intermediates by LC-MS) is critical .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition data often arise from:

- Assay Variability : Standardize protocols (e.g., MTT assay incubation time: 48h vs. 72h) and cell lines (HeLa vs. HepG2) .

- Solubility Artifacts : Use DMSO concentrations <0.1% and confirm compound stability in media via UV-Vis spectroscopy .

- Metabolite Interference : Employ LC-MS/MS to detect degradation products during bioassays .

Q. How can computational modeling predict the stability of this compound under varying pH and temperature?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate hydrolysis rates in acidic (pH 2) vs. neutral (pH 7.4) conditions using software like GROMACS .

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation by HPLC. Data correlate with Arrhenius plots to predict shelf-life .

- pKa Determination : Use potentiometric titration to identify protonation sites affecting stability .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer : Employ a factorial design to systematically vary substituents:

Properties

IUPAC Name |

methyl 2-(1H-indazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-10(13)5-7-3-2-4-9-8(7)6-11-12-9/h2-4,6H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYMLZJXRNDPKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C2C=NNC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.